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CTX-0294885 hydrochloride

Chemical Proteomics Kinome Profiling AKT Signaling

Kinome profiling often misses key signaling nodes due to incomplete inhibitor coverage. CTX-0294885 hydrochloride addresses this gap as a bis-anilino pyrimidine affinity reagent that uniquely captures the entire AKT kinase family from cellular lysates. Key performance metrics: identifies 235 kinases (including all AKT members) from MDA-MB-231 cells; boosts multiplexed kinobead coverage to 261 kinases; and delivers reproducible capture of 107 kinases from primary CLL patient samples. Supplied as >98% pure solid, stored at -20°C, with ambient shipping.

Molecular Formula C22H25Cl2N7O
Molecular Weight 474.4 g/mol
Cat. No. B1150419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTX-0294885 hydrochloride
Molecular FormulaC22H25Cl2N7O
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4.Cl
InChIInChI=1S/C22H24ClN7O.ClH/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30;/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29);1H
InChIKeyYAPUQOBTRMFPST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CTX-0294885 Hydrochloride: Broad-Spectrum Kinase Inhibitor for Chemoproteomics


CTX-0294885 hydrochloride is a novel bis-anilino pyrimidine compound that functions as a broad-spectrum kinase inhibitor [1]. It is not primarily utilized as a therapeutic agent but as a chemoproteomic tool. Its core application is as a Sepharose-supported affinity capture reagent for mass spectrometry (MS)-based kinome profiling, enabling the large-scale identification and enrichment of protein kinases from cellular lysates [1].

Workflow MS-based kinome profiling
Use Affinity capture reagent for kinase enrichment
Format Sepharose-supported or kinobead-immobilized inhibitor

Why Substituting CTX-0294885 Hydrochloride Fails in Kinome Profiling


Broad-spectrum kinase inhibitors used in chemoproteomics (e.g., Purvalanol B, VI16832, SU6668) exhibit distinct and often incomplete kinome interaction profiles [1]. Generic substitution with a structurally or functionally similar analog, such as GSK3182571 or VI16832, is not recommended because the specific kinase capture and enrichment profile of CTX-0294885 is unique. The compound has been demonstrated to capture specific kinase families, most notably all members of the AKT family, which are frequently missed by other commonly used broad-spectrum capture reagents [1]. Furthermore, its specific structural features allow it to be incorporated into multiplexed inhibitor bead (kinobead) matrices to significantly expand total kinome coverage beyond what is achievable with other inhibitors or simpler combinations [1].

CTX-0294885

Captures all AKT isoforms (AKT1, AKT2, AKT3) from cell lysates

Reported AKT family coverage
Other Broad-Spectrum Inhibitors

Often fail to enrich the full AKT family; profiles may miss key kinases

May not provide equivalent AKT pathway coverage
CTX-0294885

Non-redundant capture of TTK, STK38, PRKCQ and other kinases

Orthogonal binding profile
Cpd19, KBγ, VI16832

Capture different kinase subsets; unique kinases may remain undetected

Distinct kinome profile may not transfer
Multiplexed Kinobeads with CTX-0294885

Expands total kinome coverage beyond simpler inhibitor cocktails

Reported coverage breadth
Inhibitor Bead Mix without CTX-0294885

Coverage may be reduced; some kinase families may not be captured

Kinome depth may require review

CTX-0294885 Hydrochloride: Kinase Capture Evidence


Complete Capture of the AKT Kinase Family

In a large-scale affinity purification-MS experiment from MDA-MB-231 breast cancer cell lysates, CTX-0294885-conjugated Sepharose beads captured all members of the AKT kinase family (AKT1, AKT2, AKT3). This complete coverage of the AKT family was explicitly noted as not having been previously achieved by other broad-spectrum kinase inhibitors used for enrichment [1].

AKT Family Capture
Head-to-head
AKT1, AKT2, AKT3 all captured
Supports complete AKT pathway enrichment from MDA-MB-231 lysates
Other broad-spectrum inhibitors showed partial or no AKT detection
Chemical Proteomics Kinome Profiling AKT Signaling

Expanded Kinome Coverage via Inhibitor Mixture

When CTX-0294885 was added to a mixture of three kinase inhibitors commonly used for enrichment, the total number of identified protein kinases from MDA-MB-231 cells increased from 235 (CTX-0294885 alone) to 261 [1]. This represents an increase of 26 kinases (11%) and constituted the largest kinome coverage reported from a single cell line at the time of publication [1].

Expanded Kinome Coverage
Head-to-head
261 kinases identified
Reported increase over CTX-0294885 alone (235 kinases)
Mixture with three other inhibitors; MDA-MB-231 cell line
Proteomics Kinobeads Mass Spectrometry

Distinct Kinase Capture Profile vs. Cpd19 and KBγ

In a head-to-head evaluation of kinase capture efficiency using a mix of four cell lines (COLO205, SKNBE2, K562, MV4-11), the kinase profiles of immobilized CTX-0294885 were directly compared to those of probe Cpd19 and KBγ [1]. The analysis identified specific kinases that were captured by CTX-0294885 but not by Cpd19 or KBγ, including TTK, STK38, PNK3, CHK2, PRKCQ, and MAST3. Notably, CTX-0294885 was also able to enrich AKT1, distinguishing its binding profile from the other tested probes [1].

Distinct Kinase Profile
Head-to-head
TTK, STK38, AKT1, PRKCQ, CHK2, PNK3, MAST3
Non-redundant capture vs. Cpd19 and KBγ
Mixed cell lines (COLO205, SKNBE2, K562, MV4-11); duplicate experiments
Chemical Probe Selectivity Affinity Proteomics Kinobead Optimization

Superior Kinase Enrichment in Primary CLL Cells

In a study evaluating kinobead performance for profiling kinase signaling in primary chronic lymphocytic leukemia (CLL) cells, kinobeads bearing the broad-spectrum inhibitor Ki-NET (CTX-0294885) were found to be the most effective for kinase capture [1]. These beads isolated a total of 132 kinases, with a highly reproducible core set of 107 kinases detected consistently across three independent experiments [1].

Primary CLL Cell Enrichment
Reported
132 total kinases, 107 core set
Supports kinome profiling in primary CLL research samples
Reproducible across three independent experiments
Kinobead Profiling B-cell Receptor Signaling CLL Primary Cells

CTX-0294885 Hydrochloride: Key Applications in Kinase Research


AKT Signaling Network Mapping in Cancer Cell Lines

For researchers focusing on the PI3K/AKT/mTOR pathway, CTX-0294885 hydrochloride is the reagent of choice for affinity purification-MS experiments. As demonstrated by its unique ability to capture the entire AKT kinase family from MDA-MB-231 cells, a feat not replicated by other broad-spectrum inhibitors, it ensures complete enrichment of this critical signaling node [1]. This allows for unbiased identification of AKT interactors and post-translational modifications in a single experiment.

Multiplexed Kinobeads for Drug Selectivity Profiling

When developing or optimizing a multiplexed inhibitor bead (kinobeads) matrix for large-scale chemical proteomics, CTX-0294885 hydrochloride is an essential component. Its inclusion has been shown to increase total kinome coverage to 261 kinases in a single cell line, a record-setting result [1]. Furthermore, its distinct capture profile, which complements probes like Cpd19 and KBγ by targeting unique kinases such as TTK and STK38, makes it non-redundant and critical for maximizing the depth of kinome profiling in drug target deconvolution studies [2].

Kinome Profiling of Primary Cells and Clinical Samples

For studies requiring kinase activity profiling from limited or precious primary cell samples (e.g., patient-derived CLL cells), the use of CTX-0294885-based kinobeads is strongly supported. Data from primary CLL cell profiling demonstrates that CTX-0294885 (Ki-NET) is the most effective kinobead for kinase capture in this context, yielding a highly reproducible core set of 107 kinases across multiple experiments [3]. This provides the sensitivity and reproducibility required for biomarker discovery and understanding drug response in clinical specimens.

Orthogonal Kinase Target Engagement Validation

As a distinct chemical probe within the bis-anilino pyrimidine class, CTX-0294885 hydrochloride serves as an orthogonal tool for validating kinase inhibitor selectivity profiles. Its use in competition-based assays, where cell lysates are pre-incubated with a drug of interest followed by CTX-0294885 affinity enrichment, allows researchers to generate quantitative target engagement data [1]. Its unique target spectrum provides a different 'view' of the kinome, complementing data obtained from other enrichment matrices like KBγ or Cpd19 and increasing confidence in target deconvolution studies [2].

Application
Selection Property
Validation Focus
AKT/mTOR pathway mapping
Complete AKT family capture
AKT isoform enrichment and interactor profiling
Multiplexed kinobeads for drug selectivity profiling
Non-redundant kinase coverage
Depth of kinome coverage and target deconvolution
Primary cell kinome profiling
High reproducibility in primary samples
Sensitivity and core kinase set consistency
Orthogonal target engagement validation
Distinct chemical probe profile
Complementarity to other enrichment matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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